molecular formula C15H15BrN4O B2650312 1-(3-bromophenyl)-N-(1-cyanobutyl)-1H-pyrazole-4-carboxamide CAS No. 1355872-44-4

1-(3-bromophenyl)-N-(1-cyanobutyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2650312
CAS No.: 1355872-44-4
M. Wt: 347.216
InChI Key: BDDZSIFEJZSRAG-UHFFFAOYSA-N
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Description

1-(3-bromophenyl)-N-(1-cyanobutyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromophenyl)-N-(1-cyanobutyl)-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the bromophenyl group: This step involves the bromination of a phenyl ring, which can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Attachment of the cyanobutyl group: This can be done through a nucleophilic substitution reaction, where a cyanobutyl halide reacts with the pyrazole derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions such as temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions

1-(3-bromophenyl)-N-(1-cyanobutyl)-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Potential use as a lead compound in drug discovery and development.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-bromophenyl)-N-(1-cyanobutyl)-1H-pyrazole-4-carboxamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with various enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorophenyl)-N-(1-cyanobutyl)-1H-pyrazole-4-carboxamide
  • 1-(3-fluorophenyl)-N-(1-cyanobutyl)-1H-pyrazole-4-carboxamide
  • 1-(3-methylphenyl)-N-(1-cyanobutyl)-1H-pyrazole-4-carboxamide

Uniqueness

1-(3-bromophenyl)-N-(1-cyanobutyl)-1H-pyrazole-4-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms can participate in halogen bonding, which may enhance the compound’s interaction with biological targets.

Properties

IUPAC Name

1-(3-bromophenyl)-N-(1-cyanobutyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN4O/c1-2-4-13(8-17)19-15(21)11-9-18-20(10-11)14-6-3-5-12(16)7-14/h3,5-7,9-10,13H,2,4H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDZSIFEJZSRAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)NC(=O)C1=CN(N=C1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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